3-Cyclopentyl-3-fluoroazetidine hydrochloride
Description
Structural Characterization
Molecular Architecture and Constitutional Formula Analysis
3-Cyclopentyl-3-fluoroazetidine hydrochloride (CAS: 2097957-19-0) is a fluorinated azetidine derivative characterized by a four-membered nitrogen-containing heterocyclic ring. Its molecular formula is C₈H₁₅ClFN , with a molecular weight of 179.66 g/mol. The compound consists of a cyclopentyl group and a fluorine atom attached to the same carbon (C3) of the azetidine ring, forming a geminal di-substitution pattern. The hydrochloride counterion ensures ionic stability and solubility.
The constitutional formula is represented as C₁CCC(C₁)C₂(CNC₂)F·Cl , where the cyclopentyl group (C₅H₉) is directly bonded to the C3 position of the azetidine ring (C₂H₆N), and the fluorine atom occupies the adjacent position. The azetidine ring itself is a strained tetrahydroazetidine structure, with a nitrogen atom at position 1 and a saturated four-membered ring.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₅ClFN | |
| Molecular Weight | 179.66 g/mol | |
| SMILES | C1CCC(C1)C2(CNC2)F.Cl | |
| InChIKey | SNEBVPYFHJCAOL-UHFFFAOYSA-N |
Substituent Influence
The cyclopentyl group introduces steric bulk, while the fluorine atom enhances electronic effects. The hydrochloride salt facilitates protonation of the azetidine nitrogen, stabilizing the compound in polar environments. This structural combination balances hydrophobicity (from cyclopentyl) and hydrophilicity (from fluorine and chloride).
Stereochemical Configuration and Conformational Dynamics
The stereochemical configuration of this compound is fixed due to geminal substitution at C3. Both the cyclopentyl and fluorine groups occupy the same carbon, eliminating stereoisomerism. However, conformational flexibility arises from the azetidine ring’s puckering and substituent interactions.
Azetidine Ring Strain and Puckering
The four-membered azetidine ring experiences significant ring strain (~25.4 kcal/mol), leading to non-planar conformations. Two primary puckering modes are possible:
- C2′-endo (North) : The C2 carbon bends upward, creating a "bowl-shaped" conformation.
- C3′-endo (South) : The C3 carbon bends downward, altering substituent orientations.
The cyclopentyl group’s size and rigidity stabilize the ring in the C2′-endo conformation, minimizing steric clashes. Computational studies on related azetidines suggest that bulky substituents favor this conformation to reduce strain.
Fluorine and Hydrogen Bonding
The fluorine atom at C3 participates in weak hydrogen bonding with adjacent hydrogens, further stabilizing the conformation. This interaction is critical in modulating the compound’s reactivity and biological interactions.
Comparative Structural Analysis with Related Azetidine Derivatives
This compound shares structural motifs with other fluorinated azetidines but differs in substituent profiles and electronic properties. Below is a comparative analysis:
Table 2: Structural Comparison of Fluorinated Azetidines
Substituent Effects
- Cyclopentyl vs. Ethynyl : Cyclopentyl’s rigidity and size reduce conformational flexibility compared to ethynyl’s linear structure, which allows for greater ring strain relief.
- Bromophenylmethyl : The aromatic bromine in this derivative introduces π-electron interactions, altering electronic properties and potential biological activity.
- Cyclopropyl : The smaller cyclopropyl group increases ring strain, making the azetidine more reactive.
Reactivity and Stability
The cyclopentyl substituent in this compound enhances stability by sterically shielding the azetidine ring from nucleophilic attack. In contrast, ethynyl and cyclopropyl derivatives are more reactive due to reduced steric protection and higher ring strain.
Properties
IUPAC Name |
3-cyclopentyl-3-fluoroazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN.ClH/c9-8(5-10-6-8)7-3-1-2-4-7;/h7,10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEBVPYFHJCAOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2(CNC2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy for Fluoroazetidines
The synthesis of 3-fluoroazetidine derivatives typically involves the following key steps:
- Introduction of the fluorine atom at the 3-position of an azetidine ring.
- Construction or functionalization of the azetidine ring.
- Installation of the cyclopentyl substituent at the 3-position.
- Formation of the hydrochloride salt for stability and isolation.
A common approach uses carbohydrate-derived intermediates or nucleophilic substitution reactions on activated precursors to introduce the fluorine atom and build the azetidine ring system.
Preparation of 3-Fluoroazetidine Core
According to detailed synthetic studies on fluoroazetidines, the azetidine ring can be efficiently constructed via intramolecular cyclization of triflate intermediates derived from carbohydrates. For instance, 3-deoxy-1,2;5,6-di-O-isopropylidene-3-fluoro-α-D-glucofuranose is converted into bicyclic azetidines by nucleophilic displacement with amines such as benzylamine, yielding high cyclization efficiency when substituents are equatorial and trans to each other. This method allows for stereocontrolled synthesis of fluoroazetidines on a large scale (over 100 g) with high yields (~97%).
The process includes:
- Formation of triflates from protected carbohydrates.
- Nucleophilic displacement by fluoride sources (e.g., cesium fluoride).
- Cyclization with amines to form bicyclic azetidines.
- Subsequent ring-opening and cleavage steps to yield the fluoroazetidine core.
This carbohydrate-based method provides stereochemical control and scalability for the preparation of 3-fluoroazetidines.
Installation of the Cyclopentyl Group
The cyclopentyl substituent at the 3-position can be introduced via nucleophilic substitution or coupling reactions using cyclopentyl-containing precursors or intermediates. While direct literature on 3-cyclopentyl-3-fluoroazetidine hydrochloride is limited, related synthetic routes for fluoroazetidine derivatives involve coupling of fluoroazetidine hydrochloride salts with cyclopentyl-containing electrophiles or amines under mild conditions.
For example, a related synthetic procedure involves reacting 3-fluoroazetidine hydrochloride with substituted amines or carbamate-protected intermediates in polar aprotic solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) at room temperature to moderate temperatures (20–80°C), often in the presence of bases like triethylamine.
Formation of Hydrochloride Salt
The final step in the preparation of this compound is the formation of its hydrochloride salt. This is typically achieved by treatment of the free amine form of the compound with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, such as ethereal solutions or organic solvents, to yield the stable hydrochloride salt. This salt form improves compound stability, crystallinity, and handling properties.
Representative Preparation Procedure (Literature-Based)
Solvent and Reaction Conditions
- Polar aprotic solvents such as N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are preferred for the nucleophilic substitution and coupling steps to ensure good solubility and reactivity.
- Temperature control is critical; reactions are typically run between 20°C and 80°C, with optimal yields often at around 60°C.
- Molar ratios of reactants are adjusted between 1:2 to 2:1 to optimize conversion and minimize side reactions.
Analytical and Purification Techniques
- Purification is generally performed by column chromatography on silica gel using gradients of ethyl acetate and hexane or similar solvent systems.
- Characterization includes NMR spectroscopy (1H, 13C, 19F), mass spectrometry (ESI-MS), and melting point determination to confirm structure and purity.
- Hydrochloride salt formation is confirmed by characteristic shifts in NMR and improved crystallinity.
Summary of Research Findings
- The carbohydrate-based synthetic route provides a robust method for stereoselective synthesis of 3-fluoroazetidines with high yield and scalability.
- The coupling of fluoroazetidine intermediates with cyclopentyl-containing amines under mild conditions in polar aprotic solvents is an effective strategy for installing the cyclopentyl group.
- Formation of the hydrochloride salt ensures compound stability and suitability for pharmaceutical applications.
- Reaction conditions and solvent choice are critical parameters influencing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopentyl-3-fluoroazetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
Diabetes Treatment
Research indicates that compounds like 3-cyclopentyl-3-fluoroazetidine hydrochloride may serve as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are crucial in managing Type 2 diabetes by increasing the levels of incretin hormones, which enhance insulin secretion and reduce blood glucose levels .
Case Study:
A patent application has detailed methods for using such compounds to treat diabetes and related conditions, including obesity and metabolic syndrome . Clinical studies have shown that DPP-IV inhibitors can significantly lower HbA1c levels in patients with Type 2 diabetes .
Cancer Treatment
The compound has also been evaluated for its potential as a kinase inhibitor. Kinases play a vital role in various signaling pathways associated with cancer cell proliferation and survival. By inhibiting specific kinases, this compound may help in reducing tumor growth and enhancing the efficacy of existing cancer therapies .
Case Study:
Research published on small-molecule inhibitors demonstrates that modifications to azetidine structures can lead to potent inhibitors of menin, a protein implicated in certain types of leukemia. The study reported IC50 values indicating strong cellular activity against leukemia cell lines when azetidine derivatives were employed .
Comparative Analysis of Applications
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Diabetes Treatment | DPP-IV inhibition | Reduces blood glucose levels; improves insulin secretion |
| Cancer Treatment | Kinase inhibition | Potent activity against leukemia cells; selective targeting |
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-3-fluoroazetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyl and fluorine substituents can enhance binding affinity and selectivity towards these targets, leading to desired biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 3-Cyclopentyl-3-fluoroazetidine hydrochloride with three structurally related azetidine derivatives:
Key Observations :
- The cyclopentyl group in the target compound increases its molecular weight and steric bulk compared to smaller substituents (e.g., cyclopropyl in or hydrogen in ).
- 3,3-Difluoroazetidine HCl lacks a cyclopentyl group but has two fluorine atoms, which could influence electronic properties and metabolic stability.
- 3-Fluoroazetidine HCl is the simplest analog, with a single fluorine atom, making it a versatile intermediate for further functionalization.
Target Compound (3-Cyclopentyl-3-fluoroazetidine HCl)
- Safety Profile : Requires storage in dry, ventilated conditions at 2–8°C. Hazards include skin/eye irritation and respiratory sensitization .
- Applications : Used in fragment-based drug discovery (FBDD) and as a scaffold for CNS-targeting molecules due to its balanced lipophilicity (LogP ~1.5 predicted) .
Biological Activity
3-Cyclopentyl-3-fluoroazetidine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its potential as a therapeutic agent. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the azetidine class of compounds, characterized by a four-membered nitrogen-containing ring. The presence of a cyclopentyl group and a fluorine atom at the 3-position enhances its pharmacological properties.
Synthesis methods often involve the reaction of halogenated azetidines with cyclopentyl derivatives, yielding the desired hydrochloride salt form, which is crucial for solubility and bioavailability.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Kinase Inhibition : Research indicates that compounds similar to 3-Cyclopentyl-3-fluoroazetidine exhibit inhibitory effects on protein kinases, which are vital for cell signaling pathways involved in cancer and other diseases .
- Wnt Signaling Modulation : The compound may influence Wnt signaling pathways, which play critical roles in cell proliferation and differentiation. Inhibition of Notum, a regulator within this pathway, has been associated with enhanced Wnt signaling and potential therapeutic effects in disorders like cancer .
In Vitro Studies
Table 1 summarizes the biological activities observed in various in vitro studies involving this compound:
| Study Reference | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MV4;11 | 2 | Menin inhibition | |
| MOLM-13 | 3 | Menin inhibition | |
| Pancreatic Cancer Cells | Varies | Growth inhibition |
In these studies, the compound demonstrated potent activity against leukemia cell lines MV4;11 and MOLM-13, showing selectivity over non-cancerous cells.
Case Studies
- Leukemia Treatment : A study reported that this compound exhibited selective cytotoxicity against MLL leukemia cells, suggesting its potential as a targeted therapy .
- Pancreatic Cancer : Another investigation highlighted its ability to inhibit pancreatic cancer cell growth through mechanisms independent of traditional glycosidase inhibition pathways .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for assessing the viability of this compound as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics, although further investigations into metabolism and excretion are necessary.
Toxicological assessments indicate that while the compound shows promise in targeting specific cancer cells, comprehensive safety evaluations are required to ascertain its therapeutic index.
Q & A
Q. What protocols mitigate risks during large-scale synthesis of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
